4-(methoxymethyl)-1-[1-(oxolane-2-carbonyl)pyrrolidin-3-yl]-1H-1,2,3-triazole
Description
Properties
IUPAC Name |
[3-[4-(methoxymethyl)triazol-1-yl]pyrrolidin-1-yl]-(oxolan-2-yl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O3/c1-19-9-10-7-17(15-14-10)11-4-5-16(8-11)13(18)12-3-2-6-20-12/h7,11-12H,2-6,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJTQYWRKQREWPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CN(N=N1)C2CCN(C2)C(=O)C3CCCO3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
The compound 4-(methoxymethyl)-1-[1-(oxolane-2-carbonyl)pyrrolidin-3-yl]-1H-1,2,3-triazole is a member of the triazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Synthesis
The compound features a triazole ring, which is known for its role in various biological activities. The synthesis typically involves coupling reactions that integrate the oxolane and pyrrolidine moieties with the triazole scaffold. This structural complexity is crucial for its biological efficacy.
Antiviral Properties
Research has indicated that triazole derivatives exhibit significant antiviral activity. For instance, compounds similar to this compound have shown effectiveness against various viral strains, including HIV and hepatitis viruses. The mechanism often involves inhibition of viral replication through interference with viral enzymes or structural proteins .
Antimicrobial Activity
Studies have demonstrated that triazole derivatives possess antimicrobial properties. A related study reported that several synthesized triazoles exhibited moderate to good antimicrobial activity against bacterial strains such as Staphylococcus aureus and Escherichia coli. The presence of the methoxymethyl group may enhance lipophilicity, facilitating better membrane penetration and increased bioactivity .
Anticancer Activity
The anticancer potential of triazole derivatives has been explored extensively. Some studies indicate that these compounds can induce apoptosis in cancer cells through various pathways, including cell cycle arrest and modulation of apoptotic markers. The specific compound may exhibit similar properties due to its structural characteristics .
Case Study 1: Antiviral Screening
In a study published in 2019, a series of 1,2,3-triazole-containing compounds were screened for antiviral activity against HIV. The results indicated that certain derivatives demonstrated IC50 values in the nanomolar range, suggesting potent inhibitory effects on viral replication. The structural modifications similar to those found in this compound were noted to enhance activity significantly .
Case Study 2: Antimicrobial Efficacy
A recent article evaluated the antimicrobial activity of various triazole derivatives. Among them, compounds with a similar framework as this compound showed promising results against resistant bacterial strains. The study highlighted the importance of functional groups in modulating activity and suggested further exploration into structure-activity relationships .
Research Findings Summary
| Activity Type | Observed Effects | Mechanism |
|---|---|---|
| Antiviral | Significant inhibition of viral replication | Inhibition of viral enzymes |
| Antimicrobial | Moderate to strong activity against bacteria | Disruption of bacterial cell membranes |
| Anticancer | Induction of apoptosis in cancer cells | Cell cycle arrest and modulation of apoptotic pathways |
Scientific Research Applications
Triazoles are recognized for their role in medicinal chemistry, particularly in the development of antifungal, antibacterial, and anticancer agents. The specific compound under discussion has shown potential in several applications:
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. A study highlighted that compounds with a triazole core demonstrated high rates of antimicrobial and antifungal activity, suggesting that derivatives like 4-(methoxymethyl)-1-[1-(oxolane-2-carbonyl)pyrrolidin-3-yl]-1H-1,2,3-triazole could be effective against various pathogens .
Antiviral Properties
Triazole derivatives have been explored as inhibitors of viral proteases. For instance, novel inhibitors incorporating triazole moieties have shown promise against HIV protease, indicating the potential of this compound in antiviral therapies . The structural modifications involving the triazole ring enhance the binding affinity to viral enzymes.
Case Studies
Chemical Reactions Analysis
Functionalization Reactions
The compound undergoes site-selective modifications:
-
Methoxymethyl Group :
-
Pyrrolidine-Oxolane Carbonyl :
Example Reaction :
Yield: 82–91% (THF/H₂O, 85–90°C) .
Ring-Opening and Rearrangement
The oxolane (tetrahydrofuran) ring undergoes acid-catalyzed ring-opening with HBr or HI to form dihaloalkanes, modifying the compound’s solubility and reactivity .
Biological Activity and Derivatization
While the query focuses on reactions, structural analogs highlight:
-
Anticancer activity : Analogous triazole-pyrrolidine derivatives exhibit IC₅₀ values of 42.5–68.4 µg/mL against cancer cell lines (e.g., MDA-MB231) .
-
Enzyme inhibition : Triazole-oxolane hybrids demonstrate selective binding to kinases and dehydrogenases .
Stability and Degradation
Comparison with Similar Compounds
Core Triazole Modifications
The triazole ring serves as a scaffold for diverse substitutions. Key analogs include:
Key Observations :
- Methoxymethyl vs. Aromatic Groups : Methoxymethyl (polar, flexible) enhances aqueous solubility compared to phenyl or pyridyl groups, which favor hydrophobic interactions .
- Oxolane-Carbonyl vs. Pyrrolidine-Carbonyl : The oxolane (tetrahydrofuran) ring introduces additional oxygen atoms, improving hydrogen-bonding capacity compared to simpler pyrrolidine derivatives .
Pyrrolidine/Oxolane Modifications
The pyrrolidine and oxolane substituents influence conformational flexibility and target binding:
Key Observations :
- Oxolane vs. Methoxy Groups : The oxolane’s ether oxygen may improve metabolic stability compared to methoxy groups, which are prone to demethylation .
- Carboxylic Acid Derivatives : Compounds like 1-(pyrrolidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid hydrochloride exhibit ionizable groups, broadening their applicability in salt formation or prodrug strategies .
Physicochemical Data
Key Observations :
- The oxolane-containing compound balances hydrophilicity and lipophilicity, making it suitable for both aqueous and membrane permeability requirements.
Q & A
Basic: What synthetic methodologies are commonly employed for synthesizing 1,2,3-triazole derivatives like this compound?
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the primary method for synthesizing 1,2,3-triazoles due to its regioselectivity and efficiency . For example:
- Reaction conditions : THF/water mixtures, copper sulfate/sodium ascorbate catalysts, and temperatures of 50°C for 16 hours are typical .
- Purification : Column chromatography (silica gel, CH₂Cl₂/MeOH gradients) or HPLC is used to isolate the triazole product .
- Yield optimization : Substituent steric effects and catalyst loading (e.g., 5 mol% CuSO₄) significantly impact yields, which range from 60–76% for analogous triazoles .
Table 1 : Example Synthetic Conditions for Analogous Triazoles
| Precursor | Catalyst System | Solvent | Yield | Reference |
|---|---|---|---|---|
| Azide + 1-ethynyl-4-methoxybenzene | CuSO₄/Na ascorbate | THF/H₂O (1:1) | 60–61% | |
| Benzyl azide + alkyne | CuI/PPh₃ | DMF | 76% |
Basic: How is structural characterization performed for this compound?
Key analytical techniques include:
- NMR spectroscopy : ¹H/¹³C NMR confirms regiochemistry and substituent integration (e.g., methoxymethyl protons at δ 3.3–3.5 ppm, triazole carbons at δ 145–150 ppm) .
- IR spectroscopy : Stretching frequencies for carbonyl (oxolane-2-carbonyl at ~1700 cm⁻¹) and triazole (C=N at ~1600 cm⁻¹) groups .
- HPLC : Validates purity (>95%) using C18 columns and acetonitrile/water gradients .
Advanced: How can researchers resolve contradictions in reported synthetic yields for similar triazoles?
Contradictions often arise from:
- Catalyst variations : Copper(I) sources (e.g., CuSO₄ vs. CuI) affect reaction rates and byproduct formation .
- Solvent polarity : Polar aprotic solvents (DMF) may enhance solubility but hinder regioselectivity compared to THF/H₂O .
- Substituent effects : Electron-withdrawing groups on azides/alkynes reduce reactivity, necessitating higher temperatures or longer reaction times .
Methodological fix : Systematic optimization using design of experiments (DoE) to test variables like catalyst loading, solvent ratios, and temperature .
Advanced: What computational strategies predict the biological activity of this compound?
- Molecular docking : Target enzymes like 14-α-demethylase lanosterol (PDB: 3LD6) are modeled using AutoDock or Schrödinger Suite. Triazole-pyrrolidine hybrids show affinity for hydrophobic active sites .
- MD simulations : Assess binding stability (e.g., RMSD < 2 Å over 100 ns trajectories) and hydrogen-bonding interactions with catalytic residues .
- QSAR models : Correlate substituent properties (logP, polar surface area) with antifungal or antibacterial activity .
Advanced: How does regioselectivity in CuAAC impact the synthesis of this compound?
CuAAC exclusively yields 1,4-disubstituted triazoles due to copper’s coordination with alkynes, stabilizing the transition state . Key factors:
- Alkyne substitution : Terminal alkynes (e.g., 1-ethynyl-4-methoxybenzene) ensure regiochemical control .
- Catalyst stability : Ascorbate reduces Cu(II) to Cu(I), maintaining catalytic activity and preventing side reactions .
Validation : Compare ¹H NMR of product with non-catalyzed thermal cycloaddition (mixture of 1,4- and 1,5-isomers) .
Basic: What purification techniques are effective for isolating this compound?
- Liquid-liquid extraction : Removes copper residues using ethyl acetate/water phases .
- Column chromatography : Silica gel with CH₂Cl₂/MeOH (95:5 to 90:10) achieves >90% purity .
- Recrystallization : Methanol/water mixtures yield crystalline products for X-ray diffraction validation .
Advanced: How can structure-activity relationship (SAR) studies guide modifications to enhance bioactivity?
- Core modifications : Replace oxolane with larger heterocycles (e.g., tetrahydropyran) to alter steric bulk and target selectivity .
- Substituent tuning : Introduce halogens (Cl, F) on the phenyl ring to improve lipophilicity and membrane permeability .
- Pharmacophore mapping : Triazole’s dipole moment (~5 D) and pyrrolidine’s conformational flexibility are critical for target binding .
Advanced: What mechanistic insights explain the efficiency of CuAAC for this synthesis?
- Copper acetylide formation : Cu(I) coordinates to the alkyne, lowering the activation energy for cycloaddition .
- Transition-state stabilization : The six-membered copper-bound intermediate ensures regioselective 1,4-addition .
- Kinetic vs. thermodynamic control : CuAAC is kinetically favored, while thermal reactions follow a stepwise mechanism with lower regiocontrol .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
